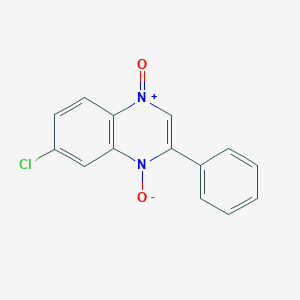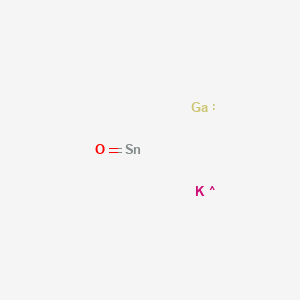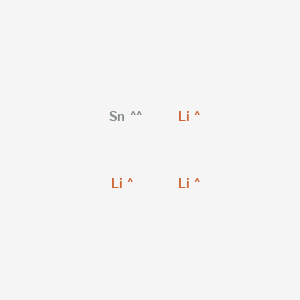![molecular formula C18H27NO4 B14242583 Decanoic acid, 10-[(2-methoxybenzoyl)amino]- CAS No. 209961-41-1](/img/structure/B14242583.png)
Decanoic acid, 10-[(2-methoxybenzoyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 10-[(2-methoxybenzoyl)amino]- is a chemical compound with a molecular formula of C18H27NO4 It is a derivative of decanoic acid, where the hydrogen atom at the 10th position is replaced by a 2-methoxybenzoyl amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 10-[(2-methoxybenzoyl)amino]- typically involves the reaction of decanoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of decanoic acid, 10-[(2-methoxybenzoyl)amino]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, 10-[(2-methoxybenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Decanoic acid, 10-[(2-methoxybenzoyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of decanoic acid, 10-[(2-methoxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid, 10-[(2-hydroxybenzoyl)amino]-: Similar in structure but with a hydroxyl group instead of a methoxy group.
Decanoic acid, 10-[(2-chlorobenzoyl)amino]-: Contains a chlorine atom instead of a methoxy group.
Uniqueness
Decanoic acid, 10-[(2-methoxybenzoyl)amino]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
209961-41-1 |
|---|---|
Formule moléculaire |
C18H27NO4 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
10-[(2-methoxybenzoyl)amino]decanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-23-16-12-9-8-11-15(16)18(22)19-14-10-6-4-2-3-5-7-13-17(20)21/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,19,22)(H,20,21) |
Clé InChI |
HDSWXMKNQSWQGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


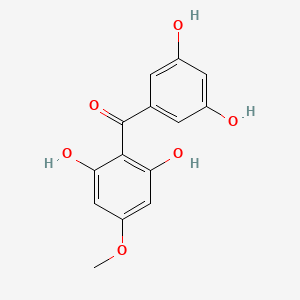
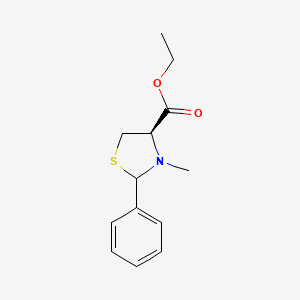
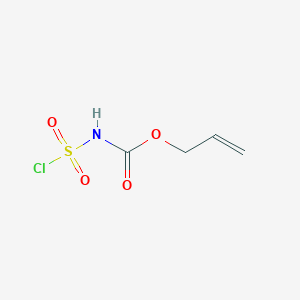
![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)
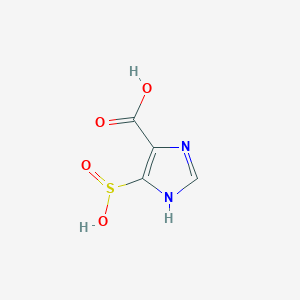
![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)
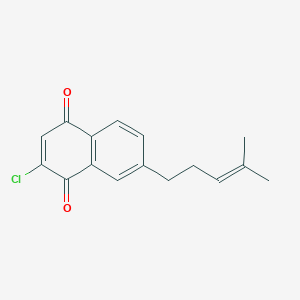
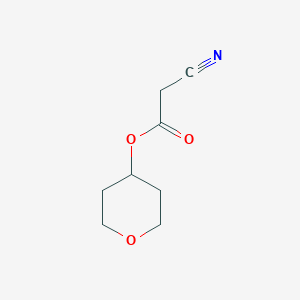
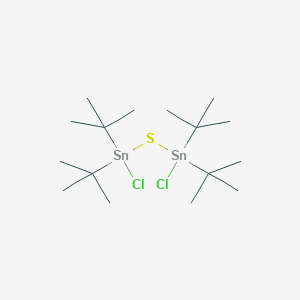
![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)
